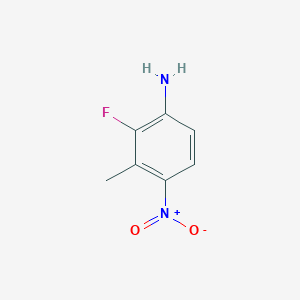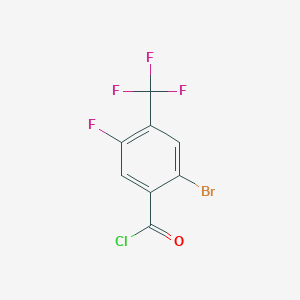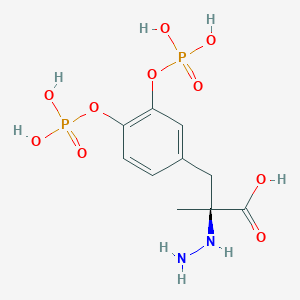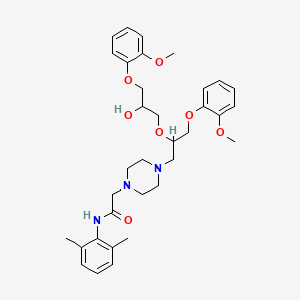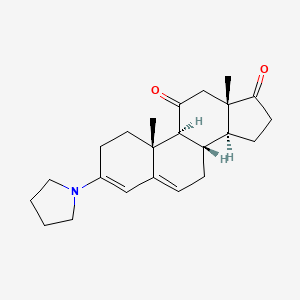
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is a synthetic compound that belongs to the class of steroidal molecules It is characterized by the presence of a pyrrolidine ring attached to the androsta-3,5-diene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione typically involves the introduction of the pyrrolidine ring onto the androsta-3,5-diene scaffold. One common method involves the reaction of androsta-3,5-diene-11,17-dione with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization are often employed in the purification process.
化学反应分析
Types of Reactions
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
3-(1-Pyrrolidinyl)quinolines: These compounds also contain a pyrrolidine ring and exhibit biological activity.
Pyrrolidine-2,5-diones: Known for their medicinal properties and structural similarity.
Indole derivatives: Share some structural features and are widely studied for their biological activities.
Uniqueness
3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is unique due to its specific steroidal structure combined with the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C23H31NO2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S)-10,13-dimethyl-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C23H31NO2/c1-22-10-9-16(24-11-3-4-12-24)13-15(22)5-6-17-18-7-8-20(26)23(18,2)14-19(25)21(17)22/h5,13,17-18,21H,3-4,6-12,14H2,1-2H3/t17-,18-,21+,22-,23-/m0/s1 |
InChI 键 |
NCPARTAPRIYXAZ-MENMYXSPSA-N |
手性 SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)N5CCCC5 |
规范 SMILES |
CC12CCC(=CC1=CCC3C2C(=O)CC4(C3CCC4=O)C)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


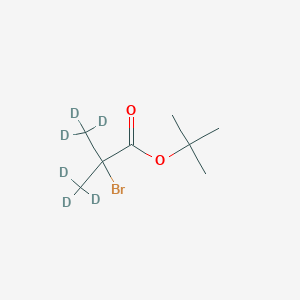
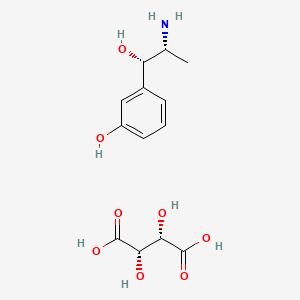
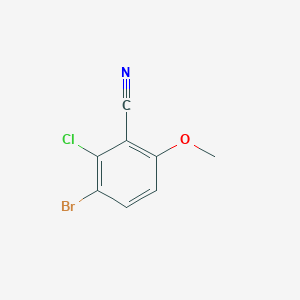
![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)

![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)

